molecular formula C17H17ClN2O B11564016 2-(chloromethyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4-ol

2-(chloromethyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4-ol

Cat. No.: B11564016
M. Wt: 300.8 g/mol
InChI Key: LEQVNCSENKLUDJ-UHFFFAOYSA-N
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Description

2-(CHLOROMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(CHLOROMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE typically involves the reaction of o-aminoacetophenone with chloroacetonitrile under acidic conditions. The reaction proceeds through a catalytic ring closure reaction using acidic ionic liquids as catalysts and 1,4-dioxane as the reaction solvent . This method is advantageous due to its high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent product quality and minimizing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions: 2-(CHLOROMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used under controlled conditions.

Major Products:

    Substitution Reactions: Various substituted quinazoline derivatives.

    Oxidation Reactions: Quinazolinone derivatives.

Scientific Research Applications

2-(CHLOROMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-(CHLOROMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is not well-documented. its derivatives, particularly quinazolinones, are known to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. These interactions can lead to the inhibition of tumor growth, reduction of inflammation, and other therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2-(CHLOROMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for the formation of diverse derivatives with potential therapeutic applications.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-(chloromethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C17H17ClN2O/c18-10-13-19-15-12-6-2-1-5-11(12)9-17(7-3-4-8-17)14(15)16(21)20-13/h1-2,5-6H,3-4,7-10H2,(H,19,20,21)

InChI Key

LEQVNCSENKLUDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)CCl

Origin of Product

United States

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